molecular formula C18H32O2Rh2 B12435651 bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol)

bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol)

Cat. No.: B12435651
M. Wt: 486.3 g/mol
InChI Key: LEJWHNWXNMGGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol): is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique properties and applications. This compound is known for its role as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) typically involves the reaction of 1,5-cyclooctadiene with a rhodium precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

    Reduction: It can be reduced to lower oxidation states, which are often more reactive.

    Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in reactions with bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) include:

    Oxidizing agents: Such as hydrogen peroxide or oxygen.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Various ligands like phosphines or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in a wide range of organometallic compounds with different ligands.

Scientific Research Applications

Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) has numerous applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biological systems, such as enzyme mimetics or drug delivery.

    Medicine: Explored for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    Bis(1,5-cyclooctadiene)nickel(0): Another organometallic compound with similar catalytic properties.

    Bis(triphenylphosphine)dicarbonylnickel: Known for its use in cross-coupling reactions.

    Bis(cyclopentadienyl)nickel(II): Used in various catalytic processes.

Uniqueness

Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) is unique due to its specific coordination environment and the presence of rhodium, which imparts distinct reactivity and selectivity in catalytic reactions. Its ability to facilitate a wide range of chemical transformations makes it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

cycloocta-1,5-diene;methanol;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJWHNWXNMGGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.